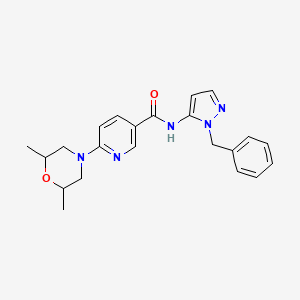
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein tyrosine kinase Syk, which plays a critical role in various cellular signaling pathways.
作用機序
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 inhibits the protein tyrosine kinase Syk, which plays a critical role in various cellular signaling pathways. Syk is involved in the activation of immune cells and the production of inflammatory cytokines, making it a promising target for the treatment of autoimmune and inflammatory diseases. In addition, Syk is also involved in the growth and proliferation of cancer cells, making it a potential target for anticancer therapy.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to inhibit the activation of immune cells and reduce inflammation in various animal models of autoimmune and inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound 61-3606 has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has several advantages for lab experiments, including its potent inhibitory activity against Syk, its favorable safety profile, and its ability to reduce inflammation and inhibit cancer cell growth. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential off-target effects on other protein kinases.
将来の方向性
There are several future directions for the study of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606, including:
1. Further optimization of the synthesis method to improve yields and purity.
2. Investigation of the potential of this compound 61-3606 as a therapeutic agent for autoimmune and inflammatory diseases, including clinical trials in humans.
3. Investigation of the potential of this compound 61-3606 as a therapeutic agent for cancer, including clinical trials in humans.
4. Investigation of the potential off-target effects of this compound 61-3606 on other protein kinases.
5. Development of more potent and selective Syk inhibitors based on the structure of this compound 61-3606.
Conclusion:
In conclusion, this compound 61-3606 is a promising compound with potential therapeutic applications in autoimmune and inflammatory diseases, as well as cancer. Its potent inhibitory activity against Syk, favorable safety profile, and ability to reduce inflammation and inhibit cancer cell growth make it a promising candidate for further study. Further research is needed to optimize its synthesis, investigate its potential as a therapeutic agent, and develop more potent and selective Syk inhibitors.
合成法
The synthesis of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 involves several steps, including the reaction of 2-benzylpyrazole with 2,6-dimethylmorpholine to form an intermediate, which is then reacted with 3-bromo-6-chloropyridine-2-carboxylic acid to produce the final product. The synthesis method has been optimized to produce high yields of pure this compound 61-3606.
科学的研究の応用
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. It has been shown to inhibit the activation of immune cells and reduce inflammation, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. In addition, this compound 61-3606 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
特性
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-13-26(14-17(2)29-16)20-9-8-19(12-23-20)22(28)25-21-10-11-24-27(21)15-18-6-4-3-5-7-18/h3-12,16-17H,13-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQCZXPUDWQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3=CC=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
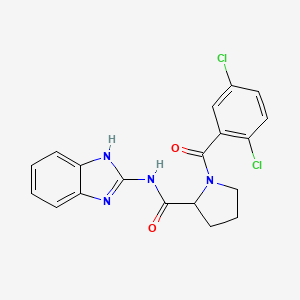
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)


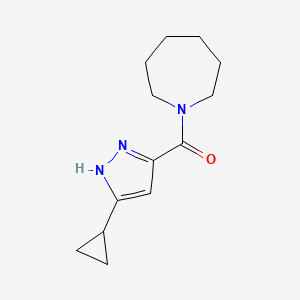
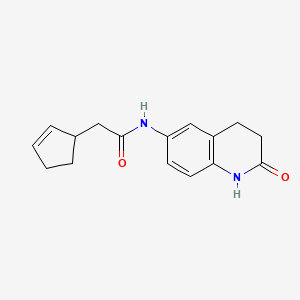
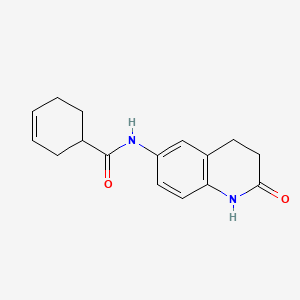
![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)
![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)